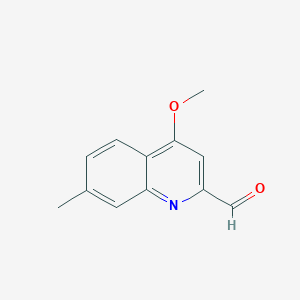

4-Methoxy-7-methylquinoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-methoxy-7-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10-11(5-8)13-9(7-14)6-12(10)15-2/h3-7H,1-2H3 |

InChI Key |

ZBKQXFDYFAZERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)OC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

Executive Summary & Strategic Logic

The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde represents a classic challenge in heterocyclic chemistry: the regioselective construction of a polysubstituted quinoline core followed by precise functional group manipulation.

This scaffold is a critical pharmacophore in kinase inhibitor development and anti-infective research. The 2-carbaldehyde moiety serves as a versatile "warhead" or linker attachment point, while the 4-methoxy group often modulates solubility and metabolic stability.

The Core Challenge: The primary difficulty lies in the starting material, m-toluidine (3-methylaniline). Its cyclization typically yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to the two available ortho positions.

The Solution:

This guide details a Convergent Oxidation Route . Instead of carrying a sensitive aldehyde through harsh cyclization conditions, we construct a robust 2,7-dimethyl-4-methoxyquinoline intermediate and perform a late-stage, selective Selenium Dioxide (

Retrosynthetic Analysis

The logic follows a disconnection back to commercially available m-toluidine and ethyl acetoacetate.

Detailed Experimental Protocols

Step 1: The Modified Conrad-Limpach Cyclization

Objective: Construct the quinoline ring.

Mechanism: Condensation of m-toluidine with ethyl acetoacetate forms an enamine (crotonate), which cyclizes at high temperature.

-

Reagents:

-

m-Toluidine (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Acetic acid (cat.)[1]

-

Dowtherm A (Diphenyl ether/biphenyl mixture) – Critical for high-temp cyclization.

-

-

Protocol:

-

Condensation: Mix m-toluidine and ethyl acetoacetate in benzene or toluene with a catalytic amount of acetic acid. Reflux with a Dean-Stark trap to remove water. Isolate the oily enamine intermediate.

-

Cyclization: Heat Dowtherm A to a rolling boil (~250°C). Add the enamine dropwise to the boiling solvent.

-

Expert Insight: Rapid addition to high heat favors the kinetic cyclization, maximizing yield.

-

-

Workup: Cool the mixture. Dilute with hexane/petroleum ether. The product, 4-hydroxy-2,7-dimethylquinoline , precipitates as a solid.

-

Isomer Purification: The crude solid contains both 7-Me and 5-Me isomers. Recrystallize from Ethanol/DMF. The 7-Me isomer is typically less soluble and crystallizes first. Verify via

H NMR (look for the C5 proton doublet vs. singlet patterns).

-

Step 2: Chlorination

Objective: Activate the 4-position for substitution.

-

Reagents:

-

4-Hydroxy-2,7-dimethylquinoline (from Step 1)

-

Phosphorus Oxychloride (

, Solvent/Reagent)[2]

-

-

Protocol:

-

Suspend the dried hydroxyquinoline in neat

(5-10 volumes). -

Reflux for 2-4 hours. The solid will dissolve as it converts to the chloride.

-

Quench (Safety Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with

to pH 8-9. -

Isolation: Extract with Dichloromethane (DCM), dry over

, and concentrate.[3]

-

Step 3: Methoxylation

Objective: Install the 4-methoxy group.

-

Reagents:

-

4-Chloro-2,7-dimethylquinoline

-

Sodium Methoxide (NaOMe), 25% wt in Methanol

-

-

Protocol:

-

Dissolve the chloro-quinoline in dry methanol.

-

Add NaOMe (2.0 eq).

-

Reflux for 12-16 hours. Monitor by TLC (the methoxy product is more polar than the chloro precursor).

-

Workup: Evaporate methanol. Partition residue between water and Ethyl Acetate.

-

Yield: Expect >85% conversion to 4-methoxy-2,7-dimethylquinoline .

-

Step 4: Regioselective Oxidation ( )

Objective: Convert the 2-methyl group to the aldehyde without over-oxidizing.

Why this works: The 2-methyl group in quinolines is significantly more acidic and reactive toward

-

Reagents:

-

4-Methoxy-2,7-dimethylquinoline

-

Selenium Dioxide (

, 1.2 eq) -

1,4-Dioxane (wet, contains 2-5% water)

-

-

Protocol:

-

Dissolve the substrate in 1,4-dioxane. Add

. -

Heat to 60-80°C. Do not reflux vigorously, as this promotes acid formation.

-

Monitor closely by HPLC/TLC. The reaction usually completes in 2-4 hours.

-

Filtration: Filter hot through a pad of Celite to remove black Selenium metal.

-

Purification: Concentrate the filtrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

-

Data Summary & Specifications

| Parameter | Specification | Notes |

| Target CAS | N/A (Derivative) | Core scaffold: 4-methoxyquinoline-2-carbaldehyde |

| Appearance | Pale yellow solid | Aldehydes in this class are often colored.[2] |

| Key NMR Signal | Diagnostic aldehyde proton. | |

| Key NMR Signal | 4-Methoxy group. | |

| Key NMR Signal | 7-Methyl group (remains unoxidized). | |

| Yield (Overall) | 35 - 45% | From m-toluidine. |

Experimental Workflow Visualization

Expert Troubleshooting (Self-Validating Systems)

-

Isomer Contamination: If the 5-methyl isomer persists after Step 1, it will carry through to the end.

-

Validation: Check the aromatic region of the NMR after Step 1. The 7-methyl isomer has a characteristic singlet (or narrow doublet) for H8, while the 5-methyl isomer shows a different splitting pattern due to the adjacent protons.

-

-

Over-Oxidation:

can oxidize aldehydes to acids.-

Control: Stop the reaction immediately when the starting material is consumed. If acid forms (broad OH peak in NMR), esterify with MeOH/H+ and reduce back to the alcohol, then re-oxidize with milder reagents like

.

-

-

Selenium Removal: Colloidal selenium can be difficult to remove.

-

Tip: Washing the organic layer with aqueous sodium thiosulfate or sodium metabisulfite can help precipitate residual selenium species during workup.

-

References

-

Conrad, M., & Limpach, L. (1887).[4][5][6] "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

-

Shaikh, N., et al. (2000). "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, (1), 34-35.

-

BenchChem. (2025).[7] "Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide."

-

Organic Syntheses. (1955). "4,7-Dichloroquinoline."[1][8] Organic Syntheses, Coll.[6] Vol. 3, p.272.

Sources

- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. scribd.com [scribd.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

4-Methoxy-7-methylquinoline-2-carbaldehyde CAS number

An In-Depth Technical Guide to 4-Methoxy-7-methylquinoline-2-carbaldehyde

Executive Summary

4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS 802906-23-6 ) is a specialized heterocyclic building block belonging to the quinoline family.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anti-infective and anticancer agents. Its structure features a quinoline core functionalized with a methoxy group at position 4, a methyl group at position 7, and a reactive aldehyde moiety at position 2.

This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and reactivity, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Profile & Properties[1][3][4][5][6][7][8]

| Property | Data / Descriptor |

| CAS Number | 802906-23-6 |

| IUPAC Name | 4-Methoxy-7-methylquinoline-2-carbaldehyde |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| SMILES | COc1c(C=O)nc2cc(C)ccc21 |

| InChIKey | Calculated:[1][2][3][4] QMDXRYCMICAMOW-UHFFFAOYAM |

| Appearance | Pale yellow to off-white solid (typically) |

| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water. |

| LogP (Predicted) | ~2.36 |

| H-Bond Acceptors | 3 (N, O, O) |

Synthesis Architecture

The synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde is a multi-step process requiring precise control over regiochemistry. The most robust pathway involves the Conrad-Limpach cyclization followed by selective functionalization.

Step 1: Scaffold Construction (Conrad-Limpach Protocol)

The core 4-hydroxyquinoline scaffold is constructed by condensing m-toluidine with ethyl acetoacetate.

-

Mechanism: The reaction proceeds via an enamine intermediate.[5] Thermal cyclization at high temperatures (250°C+) favors the kinetically stable 4-hydroxyquinoline over the 4-quinolone.

-

Regioselectivity: Using m-toluidine introduces a regiochemical challenge, yielding a mixture of 5-methyl and 7-methyl isomers. The 7-methyl isomer is generally favored due to steric hindrance at the position ortho to the methyl group, but chromatographic separation or fractional crystallization is often required to isolate the pure 7-methyl intermediate.

Step 2: O-Methylation vs. N-Methylation

The tautomeric nature of 4-hydroxyquinolines (4-quinolinol ⇌ 4-quinolone) requires specific conditions to ensure O-methylation.

-

Protocol: Use of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) with a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone) favors the O-methylated product (4-methoxy) over the N-methylated byproduct.

Step 3: Riley Oxidation (Selective C2-Formylation)

The final and most critical step is the conversion of the C2-methyl group to an aldehyde.

-

Selectivity Logic: The methyl group at C2 is "activated" by the adjacent electron-withdrawing nitrogen atom of the pyridine ring. In contrast, the C7-methyl group behaves like a standard toluene methyl and is significantly less reactive towards SeO₂ under standard reflux conditions. This electronic differentiation allows for highly selective oxidation.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic pathway from commodity precursors to the target aldehyde.[9]

Experimental Protocols

Safety Warning: Selenium Dioxide (SeO₂) is highly toxic and an oxidizer. Methyl Iodide is a potential carcinogen. All operations must be performed in a fume hood.

Protocol A: Synthesis of Precursor (4-Methoxy-2,7-dimethylquinoline)

-

Cyclization: Mix m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of HCl. Reflux in benzene/toluene with a Dean-Stark trap to remove water. Isolate the enamine.

-

Add the enamine dropwise to boiling diphenyl ether (~250°C). Stir for 30–60 mins. Cool and dilute with hexane to precipitate 4-hydroxy-2,7-dimethylquinoline . Filter and wash.

-

Methylation: Dissolve the solid (1.0 eq) in dry DMF. Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 min. Add MeI (1.2 eq) dropwise. Stir at 60°C for 4 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc) to isolate the O-methylated product.

Protocol B: Riley Oxidation to Aldehyde

-

Setup: Dissolve 4-methoxy-2,7-dimethylquinoline (10 mmol) in 1,4-dioxane (50 mL) containing 2% water (water promotes the hydration of the intermediate).

-

Oxidation: Add Selenium Dioxide (SeO₂, 12 mmol). Heat the mixture to reflux (101°C) for 4–12 hours. Monitor via TLC (the aldehyde is more polar than the starting material).

-

Filtration: Cool the mixture. Filter off the black selenium metal precipitate through a celite pad.

-

Isolation: Evaporate the solvent. Dissolve the residue in DCM and wash with sat. NaHCO₃ to remove any selenious acid.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield 4-Methoxy-7-methylquinoline-2-carbaldehyde .

Applications & Reactivity

The C2-aldehyde group is a versatile "handle" for further chemical elaboration.

| Reaction Type | Reagent | Product Class | Application |

| Schiff Base Formation | Primary Amines / Hydrazines | Imines / Hydrazones | Common scaffold for antimicrobial screening (e.g., antitubercular agents). |

| Knoevenagel Condensation | Malononitrile / Ethyl Cyanoacetate | Acrylonitriles | Synthesis of conjugated dyes and fluorescent probes. |

| Reduction | NaBH₄ | Hydroxymethyl quinoline | Precursor for halogenation and nucleophilic substitution. |

| Pfitzinger Reaction | Ketones + Base | Substituted Quinolines | Extension of the heterocyclic system. |

References

- Limpach, L. (1931). The Conrad-Limpach Reaction for the Synthesis of 4-Hydroxyquinolines. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for quinoline core synthesis).

-

Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions, 24, 261.[8] (Authoritative review on SeO₂ mechanism and selectivity).

-

Tagawa, Y., et al. (2003).[10] Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide. Heterocycles, 60(4), 953-958. (Optimization of aldehyde yield).

-

ChemSynthesis. (n.d.). Synthesis and physical properties of quinoline derivatives. Retrieved from [Link]

Sources

- 1. 1774893-01-4|4,6-Dimethoxy-1H-indole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 7-甲氧基喹啉-2-甲醛 | 7-Methoxyquinoline-2-carbaldehyde | 862249-71-6 - 乐研试剂 [leyan.com]

- 3. scispace.com [scispace.com]

- 4. china.guidechem.com [china.guidechem.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

The Pharmacological Odyssey of Quinoline Derivatives: A Technical Guide to Mechanisms, Screening, and Development

The quinoline scaffold (1-aza-naphthalene) represents one of the most privileged structures in medicinal chemistry and rational drug design. Characterized by an electron-deficient, fused bicyclic aromatic ring system, quinoline derivatives offer a highly tunable pharmacophore capable of engaging diverse biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

As a Senior Application Scientist overseeing hit-to-lead optimization, I approach quinoline derivatives not merely as chemical entities, but as precision tools engineered to disrupt specific pathogenic or oncogenic pathways. This whitepaper provides an in-depth mechanistic analysis of the biological activities of quinoline derivatives, supported by quantitative data and field-proven experimental protocols designed to validate their efficacy.

Mechanistic Paradigms of Quinoline Activity

Antimalarial Efficacy: Disrupting Hemozoin Biocrystallization

In the intraerythrocytic stage of Plasmodium falciparum infection, the parasite catabolizes host hemoglobin within its acidic digestive vacuole, releasing toxic ferriprotoporphyrin IX (FPIX), or free heme. To survive, the parasite polymerizes this free heme into inert β-hematin crystals, known as hemozoin.

4-Aminoquinolines, such as chloroquine and amodiaquine, selectively accumulate in the acidic vacuole via ion-trapping. They form a stoichiometric complex with the FPIX dimer, effectively capping the growing hemozoin crystal and preventing further polymerization 1. The resulting accumulation of free heme induces severe oxidative stress, lipid peroxidation, and ultimately, parasite cell death 2.

Mechanism of quinoline-induced hemozoin inhibition and parasite toxicity.

Oncology: Tyrosine Kinase and Topoisomerase Inhibition

In oncology, quinoline derivatives are engineered to target the dysregulated signaling networks driving tumor proliferation and angiogenesis. Compounds bearing the quinoline nucleus frequently function as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including c-Met, VEGFR, and EGFR 3. By occupying the highly conserved ATP-binding pocket of these kinases, quinolines abrogate downstream PI3K/AKT and RAS/MAPK signaling. Furthermore, planar quinoline structures intercalate into DNA, stabilizing the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis 4.

Quinoline-mediated inhibition of RTK signaling pathways in oncology.

Antimicrobial and Antitubercular Activity

The emergence of multi-drug resistant tuberculosis (MDR-TB) has renewed interest in quinoline scaffolds. Diarylquinolines, such as bedaquiline, exhibit a unique mechanism of action by specifically targeting the mycobacterial ATP synthase. Other derivatives have shown potent inhibition of DNA gyrase and the mycobacterial membrane protein large 3 (MmpL3), disrupting cell wall synthesis and energy metabolism 5.

Quantitative Profiling of Lead Quinoline Derivatives

To contextualize the pharmacological potency of these scaffolds, the following table summarizes the primary targets and typical inhibitory concentrations of representative quinoline classes across various therapeutic areas.

| Compound Class | Representative Drug | Primary Biological Target | Typical IC50 / MIC Range | Clinical Indication |

| 4-Aminoquinolines | Chloroquine | Hemozoin Biocrystallization | 10 - 50 nM | Malaria (P. falciparum) |

| Quinoline-RTK Inhibitors | Lenvatinib | VEGFR1-3, FGFR1-4, c-Met | 1 - 22 nM | Hepatocellular Carcinoma |

| Diarylquinolines | Bedaquiline | Mycobacterial ATP Synthase | 0.03 - 0.12 μg/mL | Multi-Drug Resistant TB |

| 3-Quinoline Carbonitriles | Bosutinib | Src / Abl Tyrosine Kinases | 1 - 2 nM | Chronic Myeloid Leukemia |

| Fluoroquinolones | Ciprofloxacin | DNA Gyrase / Topoisomerase IV | 0.01 - 2.0 μg/mL | Broad-spectrum Bacterial Infections |

Experimental Methodologies: Self-Validating Systems

In drug development, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are rapidly identified and isolated from true biological activity.

Step-by-step screening workflow for novel quinoline derivatives.

Protocol 1: In Vitro β-Hematin (Hemozoin) Crystallization Assay

Objective: To quantify the ability of novel quinoline derivatives to inhibit the biocrystallization of free heme into β-hematin.

Causality & Rationale: The parasite's digestive vacuole contains lipid nanospheres that act as nucleation sites for hemozoin formation. We utilize Tween-20 in an acidic acetate buffer (pH 4.8) to mimic this lipophilic, low-pH environment, which is critical for initiating spontaneous crystallization.

Step-by-Step Procedure:

-

Preparation: Dissolve hemin (50 μM final concentration) in 0.1 M NaOH, then immediately neutralize and buffer with 0.5 M sodium acetate (pH 4.8) containing 1% Tween-20.

-

Compound Addition: Dispense the quinoline derivative (serially diluted in DMSO) into a 96-well plate.

-

Self-Validation Step: Include Chloroquine as a positive control (known inhibitor) and DMSO alone as a negative vehicle control. This ensures the baseline crystallization rate is strictly compound-mediated.

-

-

Incubation: Add the hemin solution to the plate and incubate at 37°C for 4 hours to allow β-hematin formation.

-

Quenching & Solubilization: Add a 5% pyridine solution in 50% HEPES buffer (pH 7.4).

-

Causality: Pyridine specifically coordinates with unreacted, free hemin to form a low-spin complex with a sharp absorbance peak, but it cannot dissolve polymerized β-hematin.

-

-

Readout: Measure absorbance at 415 nm. Calculate the IC50 based on the concentration of unreacted hemin relative to the vehicle control.

Protocol 2: High-Throughput RTK Inhibition Assay (ELISA-based)

Objective: To evaluate the IC50 of quinoline derivatives against specific Receptor Tyrosine Kinases (e.g., c-Met).

Causality & Rationale: Kinase assays are highly sensitive to ATP competition. We run this assay precisely at the

Step-by-Step Procedure:

-

Plate Coating: Coat a 96-well microtiter plate with a poly(Glu,Tyr) peptide substrate. Wash and block with 1% BSA.

-

Pre-Incubation: Add recombinant c-Met kinase domain and the serially diluted quinoline derivative. Incubate for 15 minutes at room temperature.

-

Self-Validation Step: Include a known c-Met inhibitor (e.g., Crizotinib) as a positive control, and a no-enzyme well to establish background noise.

-

-

Reaction Initiation: Add ATP at its predetermined

concentration to initiate the phosphorylation reaction. Incubate for 30 minutes at 30°C. -

Detection: Wash the plate, then add an HRP-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour, wash, and add TMB substrate.

-

Readout: Stop the reaction with 1M H2SO4 and read absorbance at 450 nm. Generate dose-response curves to calculate the IC50.

References

- Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities.

- Hemozoin and antimalarial drug discovery.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

- Comprehensive review on current developments of quinoline-based anticancer agents.Arabian Journal of Chemistry.

- Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-7-methylquinoline-2-carbaldehyde literature review

An In-depth Technical Guide to 4-Methoxy-7-methylquinoline-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific derivative, 4-Methoxy-7-methylquinoline-2-carbaldehyde, a molecule of significant interest for its potential applications in drug discovery. While direct literature on this precise isomer is emerging, this document provides a comprehensive overview by drawing upon established synthetic methodologies for related quinoline carbaldehydes, predicting its physicochemical properties based on analogous structures, and exploring its potential biological significance within the broader context of quinoline pharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline-based compounds.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound, is a privileged structure in drug discovery, renowned for its diverse pharmacological profile.[1][3] Its derivatives have been successfully developed into drugs for a variety of diseases, including malaria, cancer, and bacterial infections.[2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[4] The introduction of a carbaldehyde group, particularly at the 2-position, provides a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening.[1] The methoxy and methyl substituents on the benzo-ring of 4-Methoxy-7-methylquinoline-2-carbaldehyde are expected to modulate the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

While a specific, validated protocol for the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on well-established reactions for analogous quinoline structures.[5] The most logical approach involves a multi-step synthesis commencing with the construction of the core quinoline ring system, followed by functional group manipulations to install the desired substituents.

Proposed Synthetic Strategy: A Modified Combes-Doebner-von Miller Reaction and Subsequent Oxidation

A robust strategy for the synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde would likely begin with a variation of the Combes or Doebner-von Miller reaction to construct the quinoline core, followed by a selective oxidation of a precursor methyl group at the 2-position.

Step 1: Synthesis of 4-Methoxy-7-methyl-2-methylquinoline

This key intermediate can be synthesized via the reaction of 3-methoxyaniline with crotonaldehyde in the presence of an acid catalyst. This reaction is a variation of the Doebner-von Miller reaction.

Step 2: Oxidation to 4-Methoxy-7-methylquinoline-2-carbaldehyde

The 2-methyl group of the quinoline intermediate can be selectively oxidized to the corresponding carbaldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO2).[1]

Detailed Experimental Protocol (Prophetic)

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Supplier |

| 3-Methoxyaniline | 536-90-3 | C7H9NO | Major Chemical Supplier |

| Crotonaldehyde | 4170-30-3 | C4H6O | Major Chemical Supplier |

| Hydrochloric Acid | 7647-01-0 | HCl | Major Chemical Supplier |

| Sodium Bicarbonate | 144-55-8 | NaHCO3 | Major Chemical Supplier |

| Selenium Dioxide | 7446-08-4 | SeO2 | Major Chemical Supplier |

| Dioxane | 123-91-1 | C4H8O2 | Major Chemical Supplier |

| Dichloromethane | 75-09-2 | CH2Cl2 | Major Chemical Supplier |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | Major Chemical Supplier |

Procedure:

Step 1: Synthesis of 4-Methoxy-7-methyl-2-methylquinoline

-

To a stirred solution of 3-methoxyaniline in a suitable solvent (e.g., ethanol), slowly add a stoichiometric equivalent of crotonaldehyde.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-7-methyl-2-methylquinoline.

Step 2: Synthesis of 4-Methoxy-7-methylquinoline-2-carbaldehyde

-

Dissolve the 4-methoxy-7-methyl-2-methylquinoline intermediate in a suitable solvent such as dioxane.

-

Add a slight excess of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux for an extended period, carefully monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

-

Dilute the filtrate with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Synthesis Workflow Diagram

Caption: Potential molecular targets and biological activities of 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Conclusion and Future Directions

4-Methoxy-7-methylquinoline-2-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its potential applications in drug discovery based on the extensive literature on related quinoline derivatives. The versatile carbaldehyde functionality provides a gateway for the synthesis of a diverse library of compounds for biological evaluation. Future research should focus on the validation of the proposed synthetic protocol, comprehensive characterization of the molecule, and in-depth investigation of its biological activities against a panel of cancer cell lines and microbial strains. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing quinoline derivative.

References

- 2-methoxy-4-methyl-7-quinolinecarbaldehyde - Chemical Synthesis Database. (2025, May 20).

- An In-depth Technical Guide to 2-Methoxyquinoline-4-carbaldehyde - Benchchem. (n.d.).

- Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide - Benchchem. (n.d.).

- 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC. (n.d.).

- Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (2020, April 28).

- 7-METHOXYQUINOLINE-2-CARBALDEHYDE (CAS 862249-71-6) - Fluorochem. (n.d.).

- New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (n.d.).

- Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine - Benchchem. (n.d.).

- Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (2020, January 15).

- A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession - Benchchem. (n.d.).

- Bifunctional 1-[4-Methoxy-3-(chloromethyl)]benzaldehyde in the Synthesis of Hybrid Derivatives of 4-Methylquinoline-2-thiol - ResearchGate. (2026, January 30).

- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - MDPI. (2018, June 20).

- Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC - NIH. (n.d.).

- biological activity of 6-methoxy-2-methylquinoline-4-thiol - Benchchem. (n.d.).

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).

- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.).

Sources

The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of therapeutic agents.[1] Its inherent structural features and amenability to chemical modification have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] This technical guide provides an in-depth exploration of the contemporary applications of substituted quinolines across key therapeutic areas, including oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel quinoline-based drug candidates.

The Quinoline Core: A Foundation for Diverse Bioactivity

The unique electronic and structural properties of the quinoline ring system are central to its pharmacological versatility.[4] The presence of the nitrogen atom influences the electron distribution, creating opportunities for a variety of intermolecular interactions, including hydrogen bonding and pi-pi stacking, with biological macromolecules.[5] Furthermore, the scaffold's multiple positions for substitution allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the optimization of potency, selectivity, and metabolic stability.[6]

Diagram: The Quinoline Scaffold

Caption: The fundamental bicyclic structure of quinoline.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, with several derivatives approved for clinical use.[3][4] Their mechanisms of action are diverse, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][7]

Mechanisms of Anticancer Activity

-

Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, drugs like Bosutinib and Cabozantinib target tyrosine kinases such as Abl and c-Met, respectively, playing critical roles in chronic myelogenous leukemia and various solid tumors.[8][9]

-

Tubulin Polymerization Inhibition: Certain quinolines disrupt microtubule dynamics, which are essential for mitosis. By binding to tubulin, they prevent its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][10]

-

DNA Damage and Repair Inhibition: Some quinoline compounds intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This leads to the accumulation of DNA damage and triggers apoptotic cell death.[6][10]

-

Induction of Apoptosis: Quinoline derivatives can induce programmed cell death through various intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic proteins.[3][11]

FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of quinoline-based drugs underscores the therapeutic potential of this scaffold.

| Drug Name | Target(s) | Approved Indications (Selected) |

| Bosutinib | Abl, Src | Chronic Myelogenous Leukemia[8] |

| Cabozantinib | c-Met, VEGFR2 | Medullary Thyroid Carcinoma, Renal Cell Carcinoma[9] |

| Lenvatinib | VEGFR, RET | Differentiated Thyroid Cancer[4][8] |

| Neratinib | HER2, EGFR | Breast Cancer[4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of novel quinoline compounds on cancer cell lines.[11][12]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test quinoline compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated cells as controls.[11]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6][11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6][11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Diagram: Anticancer Mechanisms of Quinolines

Caption: Diverse mechanisms of action of quinoline derivatives in cancer cells.

Antimicrobial Applications: Combating Infectious Diseases

Quinolines have a long and storied history in the fight against infectious diseases, with quinine being one of the first effective treatments for malaria.[13] Modern synthetic quinolines, particularly the fluoroquinolones, are broad-spectrum antibacterial agents.[14]

Antibacterial Activity

Substituted quinolones, such as ciprofloxacin and levofloxacin, exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[15] These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[15] The nature and position of substituents on the quinoline ring significantly influence the antibacterial spectrum and potency.[16][17]

Antifungal and Antiprotozoal Activities

The quinoline scaffold has also been explored for its antifungal and antiprotozoal properties.[15][18] For instance, some quinoline derivatives have shown promising activity against various fungal pathogens like Candida albicans and Aspergillus species.[16][18] The historical use of quinine and the development of synthetic analogs like chloroquine highlight the importance of the quinoline core in antimalarial drug discovery.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of a quinoline compound against a bacterial strain.[15][16]

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Test quinoline compound stock solution

-

Standard antibiotic (e.g., ciprofloxacin) as a positive control

Procedure:

-

Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.[16]

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from one well to the next across the row.[16]

-

Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 5 µL of this diluted inoculum to each well (except for the sterility control).[15]

-

Controls: Include a growth control (MHB + inoculum) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[16]

Antiviral Applications: A Growing Area of Interest

The antiviral potential of quinoline derivatives is an expanding area of research.[14][19] Some quinolines have shown activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and more recently, coronaviruses.[14][20][21]

Mechanisms of Antiviral Action

The mechanisms of antiviral activity for quinolines are varied and often virus-specific. They can include:

-

Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, or integrases that are essential for viral replication.[14]

-

Interference with Viral Entry: Blocking the attachment or fusion of the virus to the host cell.

-

Modulation of Host Factors: Affecting cellular pathways that the virus hijacks for its replication.

Recent studies have explored quinoline-based inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and immune evasion.[22][23]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for evaluating the ability of a compound to inhibit the replication of a lytic virus.[4][17]

Materials:

-

Confluent monolayer of a susceptible host cell line in 6- or 12-well plates

-

Virus stock of known titer

-

Test quinoline compound

-

Maintenance medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., maintenance medium with 0.5% agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.[4]

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in maintenance medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus in the presence of different concentrations of the test compound. Include a virus-only control.[4]

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[17]

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.[4]

-

Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.[24]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[17]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response.[25][26][27]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolines are often attributed to their ability to:

-

Inhibit Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[25]

-

Suppress Pro-inflammatory Cytokines: Downregulating the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[25]

-

Modulate Inflammatory Signaling Pathways: Interfering with pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[5][28]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% carrageenan suspension in sterile saline

-

Test quinoline compound

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer for measuring paw volume

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (n=6-8 per group): vehicle control, carrageenan control, positive control (Indomethacin), and test compound groups (at least 3 doses).[5][28]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[5]

-

Drug Administration: Administer the vehicle, positive control, or test compound to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[5]

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[28]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Data Analysis: Calculate the increase in paw volume (edema) and the percentage of edema inhibition for each group compared to the carrageenan control group.[5]

Synthesis of Substituted Quinolines

The versatility of the quinoline scaffold is matched by the numerous synthetic methods available for its construction and derivatization. Classical methods often involve the condensation of anilines with various carbonyl-containing compounds.[29][30]

Diagram: General Synthetic Approaches to Quinolines

Caption: Overview of common synthetic routes to the quinoline scaffold.

-

Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[29]

-

Friedländer Synthesis: This is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl group.[29]

-

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone.[29]

-

Doebner-von Miller Reaction: This reaction uses α,β-unsaturated carbonyl compounds and anilines.[29]

Modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible for novel quinoline derivatives.[31]

Conclusion and Future Perspectives

The quinoline scaffold continues to be an exceptionally fruitful starting point for the design and discovery of new therapeutic agents.[13][15] Its proven success in oncology, infectious diseases, and inflammation provides a strong foundation for future research. The ongoing exploration of novel substitution patterns, the development of hybrid molecules incorporating the quinoline nucleus, and the application of computational drug design will undoubtedly lead to the discovery of next-generation quinoline-based drugs with improved efficacy, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising compounds, facilitating their translation from the laboratory to the clinic.

References

-

ResearchGate. (n.d.). Effect of Quinazoline Derivative on Carrageenan-Induced Paw Edema in Rats. ResearchGate. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

-

IBT Bioservices. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. IBT Bioservices. Retrieved from [Link]

-

Taylor & Francis Online. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Academia.edu. (n.d.). Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Retrieved from [Link]

-

Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. Retrieved from [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

-

PMC. (n.d.). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

PMC. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Retrieved from [Link]

-

PMC. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. PMC. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Retrieved from [Link]

-

ResearchGate. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Retrieved from [Link]

-

PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved quinoline-based drugs. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Retrieved from [Link]

-

Bentham Science. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science. Retrieved from [Link]

-

Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. Retrieved from [Link]

-

PMC. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Retrieved from [Link]

-

RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. Retrieved from [Link]

-

News-Medical.net. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net. Retrieved from [Link]

-

PMC. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Retrieved from [Link]

-

PMC. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Retrieved from [Link]

-

ResearchGate. (2004). Antiviral Properties of Quinolone-based Drugs. ResearchGate. Retrieved from [Link]

-

Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Retrieved from [Link]

-

Bentham Science. (2004). Antiviral Properties of Quinolone-based Drugs. Bentham Science. Retrieved from [Link]

-

MDPI. (2022). Virtual Combinatorial Library Screening of Quinadoline B Derivatives against SARS-CoV-2 RNA-Dependent RNA Polymerase. MDPI. Retrieved from [Link]

-

IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR. Retrieved from [Link]

-

PubMed. (n.d.). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. PubMed. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. Wiley Online Library. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Semantic Scholar. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Dalili Medical. (2025). A New Potential COVID-19 Treatment Using Quinoline Compounds. Dalili Medical. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchhub.com [researchhub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ibtbioservices.com [ibtbioservices.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. mdpi.com [mdpi.com]

- 14. One moment, please... [biointerfaceresearch.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bioagilytix.com [bioagilytix.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. protocols.io [protocols.io]

- 23. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. bio-protocol.org [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. wjpps.com [wjpps.com]

- 30. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis Protocol for 4-Methoxy-7-methylquinoline-2-carbaldehyde

Executive Summary & Strategic Analysis

This application note details a robust, four-step synthesis protocol for 4-Methoxy-7-methylquinoline-2-carbaldehyde (CAS: 802906-23-6).[1] This scaffold is a critical intermediate in the development of quinoline-based antimalarials, antitubercular agents, and kinase inhibitors.

The Synthetic Challenge

The primary challenge in synthesizing this molecule lies in two areas:

-

Regiocontrol of the Methyl Group: Starting from m-toluidine (3-methylaniline) introduces ambiguity. Cyclization can occur at the para position (relative to the methyl) to yield the 7-methyl isomer or the ortho position to yield the 5-methyl isomer.

-

Selective Oxidation: The molecule possesses two methyl groups. The 2-methyl group is activated by the heterocyclic nitrogen, while the 7-methyl group is aromatic. Selective oxidation of the 2-methyl to the aldehyde without over-oxidation to the carboxylic acid or affecting the 7-methyl group is critical.

The Solution: The "Chlorination-Methoxylation" Pathway

To ensure high purity and avoid the N-alkylation side-products common in direct methylation of 4-quinolones, this protocol utilizes a Chlorination-Nucleophilic Substitution strategy.

The Pathway:

-

Conrad-Limpach Cyclization: Thermodynamic control to favor the 7-methyl isomer.

-

Deoxychlorination: Conversion of the 4-hydroxy tautomer to 4-chloro using POCl

. -

Nucleophilic Aromatic Substitution (

): Displacement of chloride by methoxide. -

Riley Oxidation: Selenium dioxide (SeO

) selective oxidation of the activated 2-methyl group.

Reaction Scheme & Workflow Visualization

The following diagram illustrates the chemical logic and process flow, highlighting the critical purification checkpoints.

Figure 1: Step-wise synthetic workflow for 4-Methoxy-7-methylquinoline-2-carbaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,7-dimethylquinoline

Principle: The Conrad-Limpach synthesis is employed here.[2] High-temperature cyclization (250°C) is chosen over the low-temperature acid-catalyzed Knorr method because the thermal conditions thermodynamically favor the sterically less hindered 7-methyl isomer over the 5-methyl isomer.

Reagents:

-

3-Methylaniline (m-Toluidine): 10.7 g (0.1 mol)

-

Ethyl acetoacetate: 13.0 g (0.1 mol)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic): 50 mL

-

Petroleum Ether or Hexane (for washing)

Protocol:

-

Enamine Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, mix 3-methylaniline and ethyl acetoacetate in 50 mL of benzene or toluene. Add a catalytic amount of acetic acid (0.5 mL).

-

Reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 3-4 hours).

-

Evaporate the solvent under reduced pressure to yield the oily ethyl

-(3-methylanilino)crotonate. -

Cyclization: Heat 50 mL of Dowtherm A to a rolling boil (~250°C) in a separate flask.

-

Add the crude crotonate oil dropwise to the boiling Dowtherm A over 20 minutes. Caution: Vigorous evolution of ethanol vapor will occur. Ensure good ventilation.

-

Continue heating for 30 minutes after addition.

-

Cool the mixture to room temperature. The product should precipitate as a solid.[3]

-

Purification: Dilute with 50 mL petroleum ether, filter the solid, and wash extensively with hexane to remove Dowtherm A.

-

Recrystallize from ethanol to obtain white/off-white needles.

-

Yield Target: 65-75%

-

Checkpoint: 1H NMR should show a singlet for the 2-Me group (~2.4 ppm) and the 7-Me group (~2.5 ppm).

-

Step 2: Synthesis of 4-Chloro-2,7-dimethylquinoline

Principle: Direct methylation of 4-hydroxyquinoline often yields a mixture of O-methyl and N-methyl products (quinolones). Converting the hydroxyl to a chloride activates the position for a clean

Reagents:

-

4-Hydroxy-2,7-dimethylquinoline (from Step 1): 8.65 g (0.05 mol)

-

Phosphorus Oxychloride (POCl

): 25 mL (Excess)

Protocol:

-

Place the starting material in a dry round-bottom flask.

-

Add POCl

carefully. -

Reflux the mixture for 2-3 hours. The solid will dissolve, turning the solution dark.

-

Quenching: Cool the mixture and pour it slowly onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of POCl

. -

Neutralize the solution with Ammonia (NH

OH) or NaOH solution until pH ~9. -

Extract the precipitate with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over anhydrous Na

SO-

Yield Target: 80-90%

-

Appearance: Pale yellow solid.

-

Step 3: Synthesis of 4-Methoxy-2,7-dimethylquinoline

Principle: Nucleophilic aromatic substitution (

Reagents:

-

4-Chloro-2,7-dimethylquinoline: 7.66 g (0.04 mol)

-

Sodium Methoxide (NaOMe): 25% w/w solution in Methanol (or freshly prepared from Na + MeOH).

-

Methanol: 50 mL

Protocol:

-

Dissolve the chloro-quinoline in dry methanol.

-

Add excess Sodium Methoxide solution (approx. 2.0 equivalents).[4]

-

Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material disappears.

-

Evaporate the methanol.

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate.

-

Critical Purification: Although often clean, passing the crude through a short silica plug (eluting with 10% EtOAc/Hexane) ensures removal of any unreacted salts or hydrolysis byproducts.

-

Yield Target: 85-95%

-

Step 4: Selective Oxidation to 4-Methoxy-7-methylquinoline-2-carbaldehyde

Principle: Riley Oxidation using Selenium Dioxide (SeO

Reagents:

-

4-Methoxy-2,7-dimethylquinoline: 3.74 g (20 mmol)

-

Selenium Dioxide (SeO

): 2.44 g (22 mmol, 1.1 eq) -

Solvent: 1,4-Dioxane (40 mL) + Water (2 mL)

-

Note: The presence of water is critical to prevent over-oxidation and facilitate the breakdown of the intermediate selenium complex.

-

Protocol:

-

Dissolve the substrate in 1,4-Dioxane/Water mixture.

-

Add SeO

in one portion. -

Reflux the mixture (approx. 101°C) for 2–4 hours.

-

Monitoring: The reaction turns black as metallic selenium precipitates. Monitor closely by TLC to prevent over-oxidation to the carboxylic acid.

-

-

Workup: Filter the hot solution through a pad of Celite to remove metallic selenium. Wash the pad with hot dioxane.

-

Evaporate the solvent.

-

Purification: The residue will contain the aldehyde and potentially trace amounts of starting material or acid. Purify via Column Chromatography (Silica Gel 60).

-

Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

-

-

Final Product Isolation: Collect fractions, evaporate, and recrystallize from Hexane/Ether if necessary.

Quantitative Data Summary

| Parameter | Step 1 (Cyclization) | Step 2 (Chlorination) | Step 3 (Methoxylation) | Step 4 (Oxidation) |

| Limiting Reagent | 3-Methylaniline | 4-OH-Quinoline | 4-Cl-Quinoline | 4-OMe-Quinoline |

| Key Reagent | Ethyl Acetoacetate | POCl | NaOMe | SeO |

| Temp / Time | 250°C / 0.5 h | Reflux / 2 h | Reflux / 8 h | Reflux / 3 h |

| Typical Yield | 65 - 75% | 85 - 90% | 85 - 95% | 50 - 65% |

| Appearance | Off-white needles | Yellow solid | White solid | Yellowish solid |

| Key QC Peak (NMR) | Loss of OH |

Safety & Handling (E-E-A-T)

-

Selenium Dioxide (SeO

): Highly toxic and corrosive. It can cause severe burns and is toxic by inhalation. All reactions must be performed in a fume hood. Selenium waste must be segregated and disposed of as hazardous heavy metal waste. -

Phosphorus Oxychloride (POCl

): Reacts violently with water to release HCl and phosphoric acid. Quench with extreme caution at low temperatures. -

Dowtherm A: High boiling point (258°C). Risk of thermal burns. Ensure glassware is free of star-cracks before heating to these temperatures.

References

-

Conrad-Limpach Synthesis Regioselectivity

- Reaction: Condens

- Source: Hauser, C. R., & Reynolds, G. A. (1948). "Reaction of -Keto Esters with Aromatic Amines." Journal of the American Chemical Society, 70(7), 2402–2404.

- Context: Establishes the thermodynamic preference for the 7-methyl isomer at high temper

-

URL:[Link]

-

Chlorination of 4-Hydroxyquinolines

- Reaction: Conversion of 4-quinolone to 4-chloroquinoline.

- Source: Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloroquinolines." Journal of the American Chemical Society, 68(1), 113–116.

-

URL:[Link]

-

Selective SeO

Oxidation:- Reaction: Oxidation of 2-methylquinoline to 2-quinolinecarbaldehyde.

- Source: Kaplan, H. (1941). "Selenium Dioxide Oxidation of Methyl Groups." Journal of the American Chemical Society, 63(10), 2654–2655.

- Context: Foundational text on the selectivity of SeO for activ

-

URL:[Link]

-

Modern Optimiz

Oxidation:

Sources

- 1. 802906-31-6|4-Methoxy-6,8-dimethylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brieflands.com [brieflands.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Oxidation of 2,4,7-trimethylquinoline to form carbaldehyde

Application Note: Regioselective Oxidation of 2,4,7-Trimethylquinoline to 4,7-Dimethylquinoline-2-carbaldehyde

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Late-stage functionalization, Riley Oxidation, Regiocontrol in Heterocycles

Introduction & Mechanistic Rationale

The synthesis of complex heterocyclic scaffolds often requires the precise, late-stage functionalization of unactivated alkyl groups. In the context of drug development, quinoline-2-carbaldehydes serve as critical electrophilic intermediates for synthesizing formazans, hydrazones, and other bioactive complex-forming agents ()[1].

When dealing with multi-methylated systems such as 2,4,7-trimethylquinoline, achieving strict regiocontrol is paramount. This protocol leverages the Riley Oxidation , utilizing Selenium Dioxide (SeO₂) as a highly selective oxidant to target the C2-methyl group exclusively, yielding 4,7-dimethylquinoline-2-carbaldehyde[1].

The Causality of Regioselectivity: Why does SeO₂ selectively oxidize the C2-methyl group while leaving the C4 and C7 positions intact? The selectivity is dictated by the electronic environment of the quinoline ring. The C2-methyl group is highly activated by the adjacent electronegative imine-like nitrogen, which lowers the activation barrier for tautomerization into an enamine-like intermediate ()[2]. This enamine acts as the prerequisite nucleophile for the initial ene reaction with the electrophilic selenium center[3]. The C4-methyl is significantly less activated, and the C7-methyl is entirely inert under these conditions due to its purely aromatic character[2].

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of Riley oxidation for selective C2-methyl carbaldehyde formation.

Quantitative Data & Reagent Profiling

To ensure reproducibility, the reaction parameters are strictly defined. The use of 1,4-dioxane as a solvent is deliberate; it provides a homogenous reaction environment and boils at an optimal temperature (101 °C) to provide the thermal energy required for the ene reaction without causing substrate degradation[1],[2].

Table 1: Reagent Quantities for a Standard 3 mmol Scale

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Rationale |

| 2,4,7-Trimethylquinoline | 171.24 | 1.0 | 514 mg (3 mmol) | Substrate. |

| Selenium Dioxide (SeO₂) | 110.96 | 1.0 | 333 mg (3 mmol) | Selective Oxidant. Must be freshly prepared/sublimed. |

| 1,4-Dioxane | 88.11 | N/A | 15 mL | Solvent. Ensures high thermal stability at reflux. |

| NaHCO₃ (aq) | 84.01 | Excess | to pH 8 | Neutralization. Prevents product protonation during workup. |

Table 2: Regioselectivity Profile of Methylquinolines

| Position | Relative Reactivity toward SeO₂ | Mechanistic Rationale |

| C2-Methyl | High (Primary Target) | Highly activated by adjacent imine nitrogen; readily forms enamine tautomer. |

| C4-Methyl | Low to Moderate | Weakly activated; requires harsher conditions or large excess of oxidant. |

| C7-Methyl | Inert | Purely aromatic environment; lacks conjugation for enolization. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the chemist can verify the reaction's progress in real-time.

Step 1: Preparation of the Oxidant Solution

-

Action: In a round-bottom flask equipped with a reflux condenser, dissolve 333 mg (3 mmol) of freshly prepared SeO₂ in 10 mL of 1,4-dioxane.

-

Validation: The SeO₂ must be white and crystalline. If the reagent has a pink or reddish hue, it contains unreactive elemental selenium and must be sublimed prior to use.

Step 2: Substrate Addition and Reflux

-

Action: Dissolve 514 mg (3 mmol) of 2,4,7-trimethylquinoline in 5 mL of 1,4-dioxane. Add this solution dropwise to the stirring SeO₂ mixture. Submerge the flask in an oil bath pre-heated to 110 °C and reflux for 1.5 hours ()[1].

-

Validation (Visual Cue): As the oxidation proceeds and Se(IV) is reduced to Se(0), the initially clear/yellowish solution will progressively darken, eventually forming a dark brownish-red suspension of precipitated metallic selenium[1].

-

IPC: Monitor the reaction via TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product carbaldehyde is highly UV-active and will stain bright orange/red when treated with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip, confirming the presence of the aldehyde functional group.

Step 3: Filtration of Metallic Selenium

-

Action: Remove the flask from the heat. While the mixture is still hot, filter it under vacuum through a tightly packed pad of Celite. Wash the pad with an additional 5-10 mL of hot 1,4-dioxane.

-

Causality: Filtering while hot prevents the product from co-precipitating. The Celite pad is mandatory; elemental selenium forms a finely divided colloidal suspension that will easily pass through standard filter paper and contaminate the final product.

Step 4: Solvent Removal and Neutralization

-

Action: Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane. Suspend the resulting crude residue in water and add saturated aqueous NaHCO₃ until the medium is basic (pH ~8)[1].

-

Causality: The Riley oxidation can generate trace amounts of selenic acid byproducts. Neutralization ensures the basic quinoline nitrogen is fully deprotonated, drastically reducing its water solubility and facilitating its precipitation or extraction[1].

Step 5: Isolation and Purification

-

Action: Isolate the product via steam distillation (water vapour distillation) to separate the volatile carbaldehyde from non-volatile polymeric impurities, followed by filtration of the precipitated 4,7-dimethylquinoline-2-carbaldehyde[1]. Alternatively, standard extraction with Dichloromethane (DCM) followed by recrystallization can be employed.

Safety and Troubleshooting

-

Toxicity Warning: Selenium dioxide is highly toxic and an environmental hazard. All manipulations must be performed in a certified fume hood.

-

Over-oxidation: If dialdehydes or carboxylic acids are detected (via LC-MS), it indicates an excess of SeO₂ or extended reflux times. Ensure exact stoichiometric ratios (1:1) are maintained[4].

-

Low Yields: The Riley oxidation typically affords moderate yields (40-60%) due to the formation of stable selenium-substrate complexes or over-oxidation ()[4]. If the reaction stalls, verify the anhydrous nature of the 1,4-dioxane, as excess water can prematurely hydrolyze the active oxidant species.

References

-

Synthesis of 4,7-Dimethylquinoline-2-carboxaldehyde by Condensation Reactions and Formation of Some New 3-Hetarylformazans Source: Asian Journal of Chemistry (2018) URL:[Link]

-

Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents Source: Molecules / PubMed Central (PMC) URL:[Link]

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review Source: MDPI URL:[Link]

-

Riley oxidation Source: Wikipedia URL:[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review [mdpi.com]

Technical Guide: Characterization & Protocols for 4-Methoxy-7-methylquinoline-2-carbaldehyde

Abstract

This Application Note provides a comprehensive technical framework for the characterization of 4-Methoxy-7-methylquinoline-2-carbaldehyde . As a substituted quinoline derivative, this compound serves as a critical intermediate in the synthesis of antimalarial pharmacophores and as a fluorogenic scaffold for chemosensor development. This guide details self-validating protocols for structural confirmation (NMR, MS, IR), chromatographic purity assessment (HPLC), and functional stability testing.

Module 1: Chemical Identity & Physicochemical Profile[1]

Before initiating complex characterization, the fundamental physicochemical properties must be established to ensure sample integrity.

| Property | Specification / Data | Notes |

| IUPAC Name | 4-Methoxy-7-methylquinoline-2-carbaldehyde | |

| Molecular Formula | ||

| Molecular Weight | 201.22 g/mol | Monoisotopic Mass: ~201.079 |

| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon oxidation |

| Solubility | Soluble: DMSO, | Use DMSO- |

| Melting Point | Expected range: 145–155 °C | Theoretical estimate based on structural analogs |

Structural Visualization

The following diagram illustrates the core numbering scheme and functional groups critical for spectral assignment.

Caption: Functional group topology of the target molecule highlighting key sites for spectroscopic identification.

Module 2: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal assignment of the substitution pattern.

Solvent: DMSO-

Expected

H NMR Data (400 MHz, DMSO-

)

The substitution pattern (4-OMe, 7-Me) breaks the symmetry of the quinoline ring, creating distinct diagnostic signals.

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 10.05 – 10.15 | Singlet (s) | 1H | -CHO | Characteristic deshielded aldehyde proton. |

| 8.05 – 8.15 | Doublet (d) | 1H | H5 | Deshielded by ring nitrogen; couples with H6 ( |

| 7.80 – 7.90 | Singlet (s) | 1H | H8 | Isolated by C7-Me; may show weak meta-coupling. |

| 7.40 – 7.50 | Doublet (d) | 1H | H6 | Couples with H5; adjacent to C7-Me. |

| 7.30 – 7.35 | Singlet (s) | 1H | H3 | Critical Diagnostic: Upfield shift due to C4-OMe electron donation. |

| 4.05 – 4.15 | Singlet (s) | 3H | -OCH | Strong singlet, characteristic of heteroatom-bound methyl. |

| 2.50 – 2.55 | Singlet (s) | 3H | -CH | C7-Methyl group; often overlaps with DMSO solvent residual (2.50). |

Protocol Note: If the C7-Methyl signal is obscured by the DMSO peak, run the spectrum in

Mass Spectrometry (HRMS)

Method: ESI-TOF (Positive Mode).

Target Ion:

-

Calculated m/z: 202.0863

-

Acceptance Criteria:

< 5 ppm. -

Fragmentation Pattern: Look for loss of methyl radical (

) or CO (

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

-

1700–1690 cm

: C=O stretch (Aldehyde).[1] Sharp, strong. -

2850 & 2750 cm

: C-H stretch (Aldehyde Fermi doublet). -

1250 cm

: C-O-C stretch (Aryl ether).

Module 3: Chromatographic Purity Profiling

Context: Quinoline aldehydes are prone to oxidation (forming carboxylic acids) upon prolonged air exposure. HPLC is required to quantify the "Acid Impurity."

Protocol: Reverse-Phase HPLC Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 350 nm (quinoline conjugation).

-

Gradient:

-

0–2 min: 5% B (Isocratic)

-

2–15 min: 5%

95% B (Linear Gradient) -

15–20 min: 95% B (Wash)

-

Self-Validating Check: The Aldehyde (Target) typically elutes after the Carboxylic Acid impurity (more polar) but before the de-formylated degradation product (if present).

-

Retention Time (Approx): Acid (~6 min) < Aldehyde (~9 min).

Module 4: Functional Reactivity & Storage

Stability Workflow